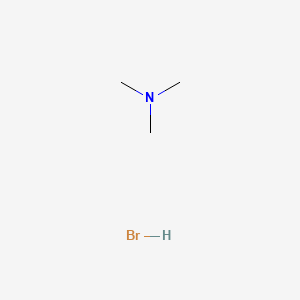

Trimethylammonium bromide

描述

Contextualization within Cationic Quaternary Ammonium (B1175870) Compounds

Trimethylammonium bromide belongs to the broader class of cationic quaternary ammonium compounds (QACs), also known as quats. mdpi.com These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl moieties. researchgate.net In the case of this compound, the cation is simple, but many derivatives exist where one of the groups is a longer alkyl chain, conferring specific properties. chemimpex.comchemimpex.com For instance, when a long hydrophobic alkyl chain is present, such as in cetylthis compound (CTAB), the compound exhibits significant surfactant properties. cymitquimica.com

The general structure of QACs makes them effective in various applications. They are widely used as surfactants, disinfectants, and phase-transfer catalysts. researchgate.netchemimpex.comcymitquimica.com Their cationic nature allows them to interact with negatively charged surfaces and molecules, a property exploited in applications like the disruption of cell membranes for DNA extraction and as antimicrobial agents. chemimpex.comchemicalbull.com The versatility of QACs is further enhanced by the ability to modify the alkyl groups attached to the nitrogen atom, allowing for the fine-tuning of properties such as solubility, hydrophobicity, and reactivity for specific research and industrial needs. mdpi.comchemimpex.com

Foundational Principles of Trimethylammonium Cation Reactivity

The reactivity of the trimethylammonium cation is rooted in its structure as a positively charged species and a good nucleophile. wikipedia.org As a Lewis base, trimethylamine (B31210) (the precursor to the cation) readily forms adducts with various Lewis acids. wikipedia.org Upon protonation or alkylation, it forms the trimethylammonium cation. wikipedia.org The cation itself can participate in several fundamental reaction types.

One of the primary reactions is nucleophilic substitution (SN2), where the bromide anion can be displaced by another nucleophile. The trimethylammonium group can also be a leaving group in certain reactions. Furthermore, under basic conditions, quaternary ammonium cations can undergo Hofmann elimination, an E2 reaction pathway that involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and trimethylamine. caltech.eduresearchgate.net The specific degradation pathways and their energy barriers are a subject of study, particularly in the context of anion exchange membranes where stability is crucial. researchgate.net Computational studies using density functional theory (DFT) have been employed to investigate these degradation pathways, showing that Hofmann elimination is often the most vulnerable route for degradation when available. researchgate.net The reactivity can also be harnessed in cluster phase reactions, where electrospray ionization is used to create reactive, metastable clusters of alkylammonium cations and anions, which can then undergo collision-induced SN2 or E2 reactions. caltech.edu

Historical and Current Trajectories in Academic Inquiry

The academic inquiry into this compound and its derivatives has evolved significantly over time. Historically, these compounds have been staples in organic chemistry. Their use as phase-transfer catalysts is a well-established application, facilitating reactions between reactants in immiscible phases, which is crucial in the synthesis of pharmaceuticals and agrochemicals. pubcompare.aitargetmol.commedchemexpress.com A facile synthesis for (ω-bromoalkyl)trimethylammonium bromides was developed by reacting 1,ω-dibromoalkanes with trimethylamine, yielding the mono-substituted product cleanly. tandfonline.com This highlights its role as a versatile reagent and intermediate in organic synthesis. chemimpex.comtandfonline.com

In recent years, the focus of research has expanded dramatically into materials science and nanotechnology. A prominent area of current research is the use of this compound derivatives in perovskite solar cells (PSCs). acs.orgresearchgate.netacs.org Researchers have found that incorporating these compounds can passivate defects, reduce energy level mismatch, and improve the quality of the perovskite film, leading to significantly enhanced efficiency and stability of the solar cells. acs.orgresearchgate.netnih.gov For example, using (3-bromopropyl) this compound as an interface regulator in all-inorganic CsPbIBr₂ PSCs resulted in a champion efficiency of 11.26% and excellent long-term stability. acs.org Similarly, hexyltrimethylammonium (B102394) bromide has been used for interfacial modification in wide-bandgap PSCs, improving power conversion efficiency and stability under thermal stress. researchgate.netnih.gov

Another major trajectory is in the synthesis of nanoparticles. Cetylthis compound (CTAB) is widely used as a surfactant to stabilize colloidal systems during the formation of nanoparticles, such as gold and silica (B1680970) nanoparticles, preventing their aggregation. fishersci.atacs.org The ability to control the morphology and enhance the stability of nanoparticles is critical for their application in fields like biomedicine and catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₁₀BrN | greatcellsolarmaterials.com |

| Molecular Weight | 140.02 g/mol | greatcellsolarmaterials.com |

| Appearance | White crystalline solid | cymitquimica.com |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.comfishersci.at |

| Melting Point | 210 °C (decomposition) | sigmaaldrich.com |

| CAS Number | 2840-24-6 | greatcellsolarmaterials.com |

Table 2: Applications of this compound Derivatives in Research

| Derivative | Application Area | Specific Use | Research Finding | Reference |

|---|---|---|---|---|

| (3-Bromopropyl) this compound | Perovskite Solar Cells | Interface regulator | Achieved 11.26% efficiency and high open-circuit voltage (1.31 V) in CsPbIBr₂ solar cells. | acs.org |

| Hexylthis compound | Perovskite Solar Cells | Interfacial modification | Improved long-term stability with 79.7% efficiency retention under continuous 85 °C thermal stress. | researchgate.net |

| Cetylthis compound (CTAB) | Nanoparticle Synthesis | Surfactant/Stabilizer | Used in the synthesis of gold nanoparticles (AuNPs) to enhance stability and biocompatibility. | |

| (Ferrocenylmethyl)this compound | Organic Synthesis | Phase-transfer catalyst | Facilitates the transfer of reactants between immiscible solvents in pharmaceutical and agrochemical production. | targetmol.commedchemexpress.com |

| (2-Bromoethyl)this compound | Polymer Chemistry | Cross-linking agent | Used in the synthesis of polymeric materials to improve mechanical properties. | chemimpex.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-dimethylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISMNBXOJRHCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-50-3 (Parent) | |

| Record name | Trimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50182623 | |

| Record name | Trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-24-6 | |

| Record name | Trimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM9DGY2VED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Trimethylammonium Bromide Systems

General Synthetic Routes to Alkyltrimethylammonium Bromides

The synthesis of alkyltrimethylammonium bromides is primarily achieved through the quaternization of trimethylamine (B31210). This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic substitution of an alkyl bromide by trimethylamine, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl bromide. oup.commdpi.com The general reaction is represented as:

R-Br + N(CH₃)₃ → [R-N(CH₃)₃]⁺Br⁻

This method is widely applicable for synthesizing a range of n-alkyltrimethylammonium bromides with varying alkyl chain lengths (C₅ to C₂₂). oup.comoup.com The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium (B1175870) salt often precipitates out of the solution and can be purified by recrystallization. mdpi.com

Another synthetic approach involves the reaction of cineole aminoethers with primary alkyl bromides. nih.gov This method provides a pathway to more complex molecular architectures incorporating the trimethylammonium bromide moiety.

Furthermore, quaternary ammonium bromides can serve as precursors for the synthesis of quaternary ammonium tribromides (QATBs). A notable green chemistry approach for this transformation involves the oxidation of quaternary ammonium bromides using potassium permanganate (B83412) (KMnO₄) in a solvent-free system. tandfonline.comtandfonline.comresearchgate.net This method is advantageous due to its high purity, excellent yield, and mild reaction conditions. tandfonline.comresearchgate.net The reaction proceeds by mixing the quaternary ammonium bromide, potassium bromide, and potassium permanganate with sulfuric acid, often with the addition of silica (B1680970) to keep the mixture dry. tandfonline.com

A variety of quaternary ammonium tribromides have been synthesized using this method with good yields, as detailed in the table below.

Table 1: Synthesis of Quaternary Ammonium Tribromides using KMnO₄ Oxidation

| Quaternary Ammonium Bromide | Yield (%) | Melting Point (°C) |

|---|---|---|

| Benzylthis compound | 86 | 99 |

| Tetramethylammonium (B1211777) bromide | 82 | - |

| Tetraethylammonium tribromide | 78 | - |

| Tetrabutylammonium (B224687) tribromide | 85 | - |

| Cetyltrimethylammonium tribromide | 83 | - |

Data sourced from multiple studies. tandfonline.comtandfonline.com

Functionalization Strategies for Tailored this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of derivatives with specific properties and applications. A key strategy involves modifying the alkyl group attached to the quaternary nitrogen.

One approach is the synthesis of polymerizable quaternary ammonium monomers. For instance, reacting a tertiary amine like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) with various alkyl halides results in the formation of new quaternary ammonium salt monomers. mdpi.com This allows for the incorporation of the this compound functionality into polymer chains.

Functionalization can also be achieved by introducing specific chemical groups to the alkyl chain. For example, the synthesis of (2-Bromoethyl)this compound involves the reaction of trimethylamine with 2-bromoethanol. smolecule.com The bromine atom in this derivative serves as a leaving group, enabling further reactions with nucleophiles like thiols, amines, and alcohols to create a variety of functionalized compounds. smolecule.com

Another significant area of functionalization is in the development of materials with tailored surface properties. Mesoporous silica materials like SBA-15 can be functionalized with quaternary ammonium groups. pku.edu.cn This is achieved by co-condensation of tetraethyl orthosilicate (B98303) with an organosilane containing a quaternary ammonium group, such as N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride, in the presence of a template. pku.edu.cn

The synthesis of cleavable alkyltrimethylammonium surfactants represents another innovative functionalization strategy. researchgate.net These compounds incorporate a hydrolyzable linkage, such as a carbonate group, between the polar head and the hydrocarbon tail. researchgate.net

Furthermore, complex molecular architectures like pillararenes can be functionalized with this compound moieties. rsc.org By synthesizing pillar[n]arenes with multiple bromide functionalities, subsequent reaction with trimethylamine yields water-soluble pillararenes with a high density of cationic groups. rsc.org

The antimicrobial properties of alkyltrimethylammonium bromides can be tailored by varying the length of the n-alkyl chain. oup.comresearchgate.net Studies have shown a parabolic relationship between the alkyl chain length and antimicrobial activity, with optimal activity often observed for chain lengths between C₁₂ and C₁₆. oup.comoup.comresearchgate.net

Advanced Characterization Techniques in Synthetic Studies

A suite of advanced analytical techniques is essential for the comprehensive characterization of this compound and its derivatives, confirming their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. researchgate.netchemicalbook.comdoi.org For instance, in the ¹H NMR spectrum of propyl this compound in D₂O, distinct signals corresponding to the different proton groups can be observed. researchgate.net Similarly, ¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule. mdpi.comdoi.org

Mass Spectrometry (MS) is another critical tool for determining the molecular weight and fragmentation patterns of these compounds. chemicalbook.comdoi.orgtennessee.edu Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing these ionic compounds. scispace.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the confirmation of the elemental composition. doi.org Liquid chromatography coupled with time-of-flight mass spectrometry (LC-ToF-MS) has been employed for the analysis of quaternary ammonium compounds in complex matrices. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.netscispace.comresearchgate.net The characteristic absorption bands in the IR spectrum can confirm the presence of the alkyl chains and other functional moieties within the synthesized compounds. scispace.com

The table below summarizes the key characterization techniques and their applications in the study of this compound systems.

Table 2: Advanced Characterization Techniques for this compound Systems

| Technique | Application | References |

|---|---|---|

| ¹H NMR Spectroscopy | Elucidation of proton environments and structural confirmation. | researchgate.netchemicalbook.comdoi.org |

| ¹³C NMR Spectroscopy | Determination of the carbon framework. | mdpi.comdoi.org |

| Mass Spectrometry (ESI-MS, HRMS, LC-ToF-MS) | Molecular weight determination and structural elucidation through fragmentation analysis. | chemicalbook.comdoi.orgtennessee.eduscispace.comnih.gov |

| X-ray Crystallography | Definitive determination of the 3D molecular structure in the solid state. | scispace.comrsc.orgmdpi.comroyalsocietypublishing.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. | researchgate.netscispace.comresearchgate.net |

Physicochemical Investigations of Trimethylammonium Bromide Solution Behavior

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

The formation of micelles by trimethylammonium bromide surfactants in solution is a key area of study, with the Critical Micelle Concentration (CMC) being a fundamental parameter. At concentrations below the CMC, surfactant molecules are primarily dispersed as monomers, but above this concentration, they aggregate to form micelles. chemsociety.org.ng This process is influenced by a balance between the hydrophobic interactions of the alkyl chains and the electrostatic and hydration interactions of the head groups. sci-hub.se

Several factors significantly influence the CMC of trimethylammonium bromides in both aqueous and mixed solvent systems.

Alkyl Chain Length: A primary determinant of CMC is the length of the hydrophobic alkyl chain. A strong inverse relationship exists, where the CMC decreases as the alkyl chain length increases. sci-hub.seresearchgate.net This is attributed to the increased hydrophobic effect, which promotes aggregation. The relationship can be described by the Stauff-Klevens rule, expressed as log CMC = A - Bn, where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants. researchgate.net

Solvent Composition: The composition of the solvent plays a crucial role. In mixed solvent systems, such as water-ethanol or water-1,2-propanediol, the CMC of trimethylammonium bromides generally increases with a higher concentration of the organic cosolvent. bohrium.comsemanticscholar.orgchemsociety.org.ng This is because the addition of an organic solvent can increase the solubility of the surfactant monomers and disrupt the water structure, making micellization less favorable. chemsociety.org.ng For instance, in dioxane-water mixtures, the CMC of hexadecylthis compound initially increases up to 10% dioxane and then decreases. core.ac.uk

Additives: The presence of additives like salts or other organic molecules can alter the CMC. Inorganic salts typically lower the CMC of ionic surfactants by reducing the electrostatic repulsion between the head groups. sci-hub.se Organic additives can have varied effects depending on their nature. For example, the presence of methyl orange dye was found to increase the CMC of cetylthis compound (CTAB), possibly due to steric hindrance. chemsociety.org.ng

Counterions: The nature of the counterion can also affect micellization. Organic counterions tend to reduce the CMC more significantly than inorganic ones. sci-hub.se

Table 1: Critical Micelle Concentration (CMC) of Alkyl Trimethylammonium Bromides in Aqueous Solution at Different Temperatures

| Surfactant | Temperature (K) | CMC (mM) |

| Decylthis compound (C10TAB) | 298.15 | ~65-68 |

| Dodecyltrimethylammonium (B156365) bromide (C12TAB) | 298.2 | ~15-16 |

| Tetradecylthis compound (C14TAB) | 298.2 | ~3.5-4.0 |

| Hexadecylthis compound (C16TAB) | 298.2 | ~0.9-1.0 |

This table presents typical CMC values for a homologous series of alkyl trimethylammonium bromides in water. The data illustrates the general trend of decreasing CMC with increasing alkyl chain length. The exact values can vary slightly depending on the experimental method used for determination. sci-hub.seresearchgate.net

The thermodynamic parameters of micellization—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—provide insight into the spontaneity and driving forces of the process. These parameters can be calculated from the temperature dependence of the CMC. core.ac.uk

Gibbs Free Energy of Micellization (ΔG°m): The negative values of ΔG°m indicate that micellization is a spontaneous process. researchgate.net As the alkyl chain length of the this compound surfactant increases, the ΔG°m becomes more negative, signifying a greater tendency for micelle formation. researchgate.net In mixed solvents, such as water-formamide, ΔG°m becomes less negative as the formamide (B127407) content increases, suggesting that micellization is less favorable in these mixtures. researchgate.net

Enthalpy of Micellization (ΔH°m): The enthalpy of micellization can be endothermic or exothermic depending on the surfactant and the temperature. For many trimethylammonium bromides, the micellization process is enthalpy-driven at certain temperatures. researchgate.net The temperature dependence of ΔH°m can be complex; for instance, with cetylthis compound (CTAB), the enthalpy of micelle formation has been observed to be positive and to vary with temperature. researchgate.net

Entropy of Micellization (ΔS°m): The entropy of micellization is generally positive and is a major driving force for the aggregation process, particularly at lower temperatures. researchgate.netresearchgate.net This positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solution, a phenomenon known as the hydrophobic effect. semanticscholar.org As the alkyl chain length increases, the entropy of micellization becomes more positive. researchgate.net

Studies have shown an enthalpy-entropy compensation effect for the micellization of trimethylammonium bromides in various solvent systems. researchgate.net

The aggregation behavior of this compound micelles is sensitive to external conditions.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, with many exhibiting a U-shaped dependence, passing through a minimum at a certain temperature (Tm). core.ac.ukresearchgate.net For alkyltrimethylammonium bromides, this minimum shifts to higher temperatures as the alkyl chain length decreases. sci-hub.seresearchgate.net Initially, an increase in temperature can promote micellization by disrupting the hydration shell of the head groups, but further increases can diminish hydrophobic interactions, making aggregation less favorable. researchgate.netcore.ac.uk

Ionic Strength: Increasing the ionic strength of the solution by adding salt generally leads to a decrease in the CMC and an increase in the micellar aggregation number. sci-hub.se This is because the added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation at lower concentrations.

Thermodynamic Analysis of Micellization (Gibbs Free Energy, Enthalpy, Entropy)

Interfacial Adsorption and Surface Activity Investigations

Alkyl trimethylammonium bromides are surface-active agents, meaning they adsorb at interfaces, such as the air/water or oil/water interface, and lower the surface or interfacial tension. researchgate.netacs.org

The efficiency of a surfactant is often characterized by its ability to lower the surface tension at the CMC (γCMC). The adsorption process is driven by the hydrophobic nature of the alkyl tail, which seeks to escape the aqueous environment. researchgate.net The effectiveness of adsorption increases with the length of the alkyl chain. researchgate.net

Studies using techniques like drop profile analysis tensiometry have been employed to investigate the dynamic and equilibrium adsorption properties of these surfactants. researchgate.net The presence of a neutral phosphate (B84403) buffer has been shown to affect the adsorption behavior compared to the same surfactants in the absence of salt. researchgate.net At the water/hexane (B92381) interface, hexane molecules can be incorporated into the surfactant layer, leading to competitive adsorption, particularly for surfactants with shorter alkyl chains. researchgate.net For longer chains, the attractive forces between the hydrophobic tails are strong enough to displace the solvent molecules from the interface. researchgate.net

Colloidal Systems and Dispersion Stability Mechanisms

Trimethylammonium bromides are widely used as stabilizers for colloidal dispersions. mdpi.com Their effectiveness stems from their ability to adsorb onto the surface of particles, providing stability through electrostatic and/or steric repulsion.

Electrostatic Stabilization: In aqueous media, the cationic head groups of the this compound molecules adsorb onto negatively charged or neutral particle surfaces, imparting a net positive charge. This results in electrostatic repulsion between the particles, preventing them from aggregating and settling out. mdpi.comresearchgate.net The stability of such dispersions is sensitive to the ionic strength of the medium; an increase in ionic strength can compress the electrical double layer, reducing the repulsive forces and potentially leading to flocculation. mdpi.comresearchgate.net

Steric Stabilization: While primarily providing electrostatic stabilization, the adsorbed layer of surfactant molecules can also contribute a degree of steric hindrance, which further prevents close approach of the particles. mdpi.com

The interaction of these surfactants with other components in a colloidal system, such as polymers or nanogels, can be complex. For instance, the interaction of cetylthis compound (CTAB) with poly(N-isopropylacrylamide) (pNIPAM) nanogel particles has been shown to dramatically affect the stability of the dispersion, with even small amounts of bound surfactant causing coagulation when the particles are near electrical neutrality. acs.orgresearchgate.net In systems containing both nanoparticles and polymers, such as graphene-polystyrene sulfonate and CTAB, cooperative interactions can lead to enhanced foam stability. nih.gov

Spectroscopic Probes of Solution Structures and Dynamics (e.g., Fluorescence, UV-Vis, FTIR, SANS)

A variety of spectroscopic techniques are employed to investigate the structure and dynamics of this compound solutions at a molecular level.

Fluorescence Spectroscopy: This is a powerful tool for studying micellar systems. bose.res.in Fluorescent probes, such as pyrene (B120774), are often used to determine the CMC and to probe the polarity of the micellar microenvironment. researchgate.netacs.org The ratio of the first and third vibronic peaks (I1/I3) in the pyrene fluorescence spectrum is sensitive to the polarity of its surroundings, providing information on whether the probe is in a polar (aqueous) or non-polar (micellar core) environment. researchgate.netacs.org Fluorescence quenching experiments can be used to determine micellar aggregation numbers. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the interactions between trimethylammonium bromides and other molecules, such as dyes or polymers. researchgate.nettandfonline.com For example, it has been used to investigate the binding of these surfactants to conjugated polyanions, revealing conformational changes in the polymer upon surfactant binding. researchgate.net It can also be used to monitor the aggregation of nanoparticles induced by the surfactant. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules and can be used to study the conformational changes in both the surfactant and other components in the solution upon interaction. tandfonline.comresearchgate.net It has been used to investigate the conformational transitions of polymers in the presence of this compound surfactants. researchgate.net

Small-Angle Neutron Scattering (SANS): SANS is a technique that provides information on the size, shape, and structure of micelles and other aggregates in solution. researchgate.net It has been used to probe the organization of complexes formed between this compound surfactants and polymers. researchgate.net

Advanced Catalytic Applications and Mechanistic Insights of Trimethylammonium Bromide

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net Quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) bromide, serve as effective phase transfer catalysts by transporting one reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs. researchgate.netguidechem.comchemimpex.com

Mechanistic Frameworks in Biphasic Organic Reactions

The fundamental mechanism of phase transfer catalysis involving a quaternary ammonium salt like tetramethylammonium bromide (Q⁺X⁻) can be described by the Starks' extraction mechanism. chemimpex.com In a biphasic system, the water-soluble ionic reactant (e.g., NaY) is deprotonated at the interface of the aqueous and organic phases. The quaternary ammonium cation (Q⁺) from the catalyst, which is soluble in the organic phase, exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) at the interface. This forms a lipophilic ion pair (Q⁺Y⁻) that is soluble in the organic phase. sapub.org This ion pair then migrates into the bulk organic phase, where the anion (Y⁻) is now highly reactive towards the organic substrate (RX) due to its reduced solvation. After the reaction, the newly formed product (RY) remains in the organic phase, and the catalyst cation (Q⁺) returns to the interface with the new anion (X⁻) to repeat the cycle. researchgate.netsapub.org This continuous transfer of the reactive anion across the phase boundary is what drives the reaction forward. sapub.org

The efficiency of the phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation and the nature of the anion. Longer alkyl chains on the quaternary ammonium cation generally enhance its solubility in the organic phase, leading to more efficient catalysis. nih.gov

Efficiency and Selectivity Enhancement in Diverse Transformations

The use of trimethylammonium bromide and its derivatives as phase transfer catalysts has been shown to significantly enhance reaction rates and improve selectivity in a variety of organic transformations. chemimpex.comwikipedia.org For instance, in Williamson ether synthesis, a classic example of a PTC reaction, these catalysts facilitate the reaction between an alkoxide in the aqueous phase and an alkyl halide in the organic phase, leading to higher yields of the ether product under milder conditions. researchgate.net

The enhanced reactivity of the anion in the organic phase, being "naked" or poorly solvated, is a key factor in the increased efficiency. beilstein-journals.org This allows for reactions to proceed at lower temperatures and with shorter reaction times. Furthermore, by carefully selecting the catalyst and reaction conditions, it is possible to achieve high selectivity, minimizing the formation of by-products. wikipedia.orgbeilstein-journals.org For example, in the alkylation of phenols, which can undergo both C-alkylation and O-alkylation, the use of phase transfer catalysis with catalysts like tetradecyl trimethyl ammonium bromide has been shown to favor O-alkylation. beilstein-journals.org

| Reaction Type | Catalyst | Substrates | Key Findings | Reference |

| Williamson Ether Synthesis | Dodecyl this compound (DTAB) | Benzyl bromide derivatives, Phenolate anion | High conversion rates (>90%) in a Pickering interfacial catalysis system. | researchgate.netrsc.org |

| Saponification of Vegetable Oil | Cetylthis compound (CTAB) | Castor oil, Aqueous alkaline solution | CTAB was found to be a more effective catalyst compared to BTAC and TBAB, especially with sonication. | researchgate.net |

| O-Alkylation of Phenols | Tetradecyl trimethyl ammonium bromide | Phenols, Alkylating agents | Minimized C-alkylation and dialkylation, leading to higher selectivity for the desired O-alkylated product. | beilstein-journals.org |

Hybrid Catalytic Systems Employing this compound (e.g., Pickering Interfacial Catalysis, Sonocatalysis)

The versatility of this compound derivatives extends to their use in innovative hybrid catalytic systems that further enhance reaction efficiency.

Pickering Interfacial Catalysis (PIC): In this system, solid particles are used to stabilize emulsions, creating a large interfacial area for the reaction to occur. acs.org Silica (B1680970) nanoparticles modified with a cationic surfactant like dodecyl this compound (DTAB) can act as Pickering emulsifiers. researchgate.netrsc.org These modified particles arrange themselves at the oil-water interface, and the adsorbed quaternary ammonium cations can effectively transfer the reactant anions to the organic phase, catalyzing the reaction at the interface. researchgate.netrsc.org This static system has demonstrated high catalytic activity in reactions like the Williamson ether synthesis, with the potential for easier catalyst recovery and reuse. researchgate.netrsc.org The addition of a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB) can further enhance the reaction rate. researchgate.netrsc.org

Sonocatalysis: The application of ultrasound (sonication) to a biphasic PTC system can significantly accelerate the reaction rate. researchgate.net Sonication creates intense mixing and micro-emulsification at the interface, dramatically increasing the interfacial area and facilitating mass transfer. In the saponification of vegetable oils, the use of cetylthis compound (CTAB) as a phase transfer catalyst in conjunction with ultrasound has been shown to be highly effective. researchgate.net The synergistic effect of the catalyst and sonication leads to a substantial increase in the reaction rate compared to silent reactions. researchgate.netresearchgate.net

Templating and Structure-Directing Agent Roles

Beyond their role in catalysis, trimethylammonium bromides, particularly those with long alkyl chains like cetylthis compound (CTAB), are extensively used as templating or structure-directing agents (SDAs) in the synthesis of nanomaterials. nih.govrsc.org The amphiphilic nature of these molecules, possessing a hydrophilic ammonium head group and a long hydrophobic alkyl tail, allows them to self-assemble into micelles in solution. rsc.org These micelles act as templates around which inorganic precursors can hydrolyze and condense, leading to the formation of materials with controlled size, shape, and porosity after the removal of the organic template. nih.govacs.org

Controlled Synthesis of Nanoparticles (e.g., Gold, Silver)

The seed-mediated growth method is a common approach for synthesizing anisotropic metal nanoparticles, and CTAB plays a pivotal role in this process. rsc.org

Gold Nanoparticles: In the synthesis of gold nanorods, small gold seed particles are first prepared. These seeds are then added to a growth solution containing more gold salt (HAuCl₄), a weak reducing agent (ascorbic acid), and CTAB. The CTAB forms a bilayer on the surface of the growing nanorods. It is believed that CTAB binds more strongly to the side facets of the gold crystals than to the ends, which allows for preferential growth along the longitudinal axis, resulting in rod-shaped nanoparticles. The concentration of CTAB and other additives can be tuned to control the aspect ratio of the resulting nanorods. rsc.org

Silver Nanoparticles: CTAB is also employed in the synthesis of silver nanoparticles. It can act as a capping agent, stabilizing the nanoparticles and preventing their aggregation. kashanu.ac.irmdpi.com In some methods, CTAB is used in conjunction with other templates, such as DNA, where the cationic CTAB can electrostatically interact with the negatively charged DNA backbone to form a template for the assembly of silver nanoparticles. sapub.org The use of surfactants like CTAB allows for control over the size and morphology of the silver nanoparticles. researchgate.net

| Nanoparticle | Templating/Capping Agent | Synthesis Method | Key Findings | Reference |

| Gold Nanorods | Cetylthis compound (CTAB) | Seed-mediated growth | CTAB directs anisotropic growth, leading to the formation of nanorods. The aspect ratio can be controlled by varying reactant concentrations. | rsc.org |

| Gold Nanoparticles | Cetylthis compound (CTAB) | Two-phase (toluene/water) system | CTAB acts as both a phase-transfer catalyst and a stabilizer, resulting in self-assembled gold nanoparticles. | acs.org |

| Silver Nanoparticles | Cetylthis compound (CTAB) | Chemical reduction | CTAB acts as a stabilizer, preventing aggregation and allowing for control over particle size. | kashanu.ac.irmdpi.com |

| Silver Nanoparticles | Cetylthis compound (CTAB) and DNA | Self-assembly on DNA template | CTAB-capped silver nanoparticles self-assemble on a DNA network through electrostatic interactions. | sapub.org |

Fabrication of Mesoporous Materials (e.g., Silica, Metal Oxides like CeO₂, MnO₂, Hydroxyapatite)

The ability of CTAB to form micelles is harnessed in the synthesis of mesoporous materials, where the micelles act as a soft template to create a porous structure. nih.gov

Mesoporous Silica: The most well-known example is the synthesis of MCM-41, a type of mesoporous silica. nih.govresearchgate.net In a typical synthesis, CTAB is dissolved in a basic aqueous solution to form rod-like micelles that pack into a hexagonal array. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then added. The silicate (B1173343) species hydrolyze and condense around the CTAB micelles. Subsequent removal of the organic template, usually by calcination or solvent extraction, leaves behind a solid silica framework with a highly ordered, hexagonal arrangement of uniform mesopores. nih.govacs.orgaip.org Other alkyltrimethylammonium bromides with different chain lengths, such as dodecyltrimethylammonium (B156365) bromide (DTAB), can also be used to tune the pore size. researchgate.net

Cerium Oxide (CeO₂): Mesoporous cerium oxide nanoparticles have been synthesized using CTAB as a template via methods like reverse micellar synthesis and co-precipitation. scitechnol.comcapes.gov.brresearchgate.netresearchgate.net In the reverse micelle method, water-in-oil microemulsions are formed with CTAB, and the aqueous nanodroplets serve as nanoreactors for the precipitation of cerium hydroxide, which is then converted to CeO₂ upon calcination. researchgate.net The use of CTAB helps to control the particle size and prevent agglomeration. researchgate.net

Manganese Dioxide (MnO₂): CTAB has been utilized as a template or capping agent in the synthesis of various MnO₂ nanostructures through hydrothermal and co-precipitation methods. researchgate.netias.ac.inrjpbcs.com The concentration of CTAB can influence the morphology of the resulting MnO₂ particles, leading to the formation of nanoparticles, nanorods, or other shapes. rjpbcs.com The template-assisted synthesis can result in materials with high surface area and improved electrochemical performance for applications such as supercapacitors. researchgate.net

Hydroxyapatite (HAp): Nanoporous hydroxyapatite, a biocompatible material with applications in drug delivery and bone tissue engineering, can be synthesized using CTAB as a structure-directing agent. ipme.ruresearchgate.netresearchgate.net In these syntheses, CTAB micelles guide the formation of HAp nanocrystals with controlled morphology, such as nanorods. ipme.ruresearchgate.net The use of a template can lead to HAp with a higher surface area and a more defined pore structure compared to non-templated synthesis. researchgate.net

| Mesoporous Material | Templating Agent | Synthesis Method | Key Findings | Reference |

| Mesoporous Silica (MCM-41) | Cetylthis compound (CTAB) | Sol-gel | CTAB micelles act as a template, leading to a highly ordered hexagonal mesoporous structure. | nih.govresearchgate.net |

| Cerium Oxide (CeO₂) | Cetylthis compound (CTAB) | Reverse micellar synthesis, Co-precipitation | CTAB controls particle size and prevents agglomeration, leading to the formation of nanocrystalline CeO₂. | scitechnol.comresearchgate.netresearchgate.net |

| Manganese Dioxide (MnO₂) | Cetylthis compound (CTAB) | Hydrothermal, Co-precipitation | The morphology of MnO₂ can be controlled by the CTAB concentration; template removal can affect the final material properties. | researchgate.netresearchgate.netrjpbcs.com |

| Hydroxyapatite (HAp) | Cetylthis compound (CTAB) | Wet precipitation, Hydrothermal | CTAB directs the growth of HAp nanocrystals, resulting in materials with controlled morphology (e.g., nanorods) and higher surface area. | ipme.ruresearchgate.netresearchgate.net |

Directing Crystal Morphology and Anisotropic Growth

This compound and its longer-chain alkyl homologs, such as cetylthis compound (CTAB), are extensively utilized as structure-directing agents in the synthesis of nanomaterials. Their role is pivotal in controlling the morphology and promoting the anisotropic growth of crystals, leading to the formation of structures with desired shapes and properties like nanorods, bipyramids, and whiskers. The mechanism primarily involves the selective adsorption of the trimethylammonium headgroup or the entire surfactant molecule onto specific crystallographic facets of a growing nanocrystal. This preferential binding inhibits or slows down the growth on these facets while allowing other facets to grow at a faster rate, resulting in an anisotropically shaped crystal.

The effectiveness of this compound derivatives in directing crystal growth is often linked to the presence of the bromide counter-ion, which can form a complex with metal ions or adsorb onto the crystal surface, facilitating the subsequent adsorption of the cationic headgroup. This synergistic interaction is crucial in syntheses like the well-established seed-mediated growth of gold nanorods. rsc.org

Detailed Research Findings:

Gold Nanoparticles: In the synthesis of gold nanorods (AuNRs) and nanobipyramids (GNBs), CTAB is a quintessential component. rsc.org It is hypothesized that a bilayer of CTAB forms on the surface of the gold nanocrystals. acs.org Specifically, CTAB is thought to bind more strongly to the {100} and {110} facets than to the {111} facets of gold. unibo.it This preferential adsorption passivates the side facets of the nascent crystal, restricting their growth and promoting elongation along the acs.org direction, which results in the formation of rod-shaped particles. mdpi.com The concentration of CTAB is a critical parameter; high concentrations favor the formation of bipyramidal structures over nanorods by stabilizing higher-index facets. unibo.it Molecular dynamics simulations suggest that the formation of water-ion channels between adjacent surfactant micelles on the gold surface facilitates the diffusion of Au(I) species to the growth sites, further influencing the anisotropic growth. acs.org

Calcium Sulfate (B86663) Whiskers: The hydrothermal synthesis of α-calcium sulfate hemihydrate (α-CaSO₄·0.5H₂O) whiskers with high aspect ratios is significantly influenced by the presence of CTAB. thescipub.com The crystal structure of α-CaSO₄·0.5H₂O naturally favors one-dimensional growth along the c-axis. thescipub.com In a hydrothermal environment, the side facets of the whiskers, such as (200), are negatively charged due to a higher density of sulfate ions. The cationic cetyltrimethylammonium ions (CTA⁺) selectively adsorb onto these negatively charged side facets. thescipub.com This adsorption lowers the surface energy of the side facets, increasing their stability and inhibiting their growth. thescipub.com Consequently, the growth is directed predominantly along the c-axis, leading to the formation of whiskers with a much higher aspect ratio. Research has shown that increasing the CTAB concentration up to its critical micelle concentration (CMC) progressively increases the aspect ratio of the whiskers from 80 to 430. thescipub.com

Tungsten Oxide Nanoparticles: In the synthesis of tungsten oxide (WO₃) nanoparticles, CTAB acts as a supramolecular template. acs.org It helps in the formation of uniform, monodisperse nanoparticles by controlling nucleation and growth. The surfactant molecules can form micelles that serve as nanoreactors, confining the growth of the WO₃ particles and preventing their agglomeration. acs.org The result is the production of WO₃ nanoparticles with mean sizes below 10 nm and a narrow size distribution. acs.org

Table 1: Effect of Cetylthis compound (CTAB) on Material Morphology

| Material | Synthesis Method | Role of CTAB | Resulting Morphology | Reference |

|---|---|---|---|---|

| Gold (Au) | Seed-mediated growth | Preferential adsorption on {100} facets | Anisotropic growth into nanorods and bipyramids | rsc.orgacs.orgunibo.it |

| α-CaSO₄·0.5H₂O | Hydrothermal | Selective adsorption on negatively charged side facets | High-aspect-ratio whiskers | thescipub.com |

| Tungsten Oxide (WO₃) | Supramolecular templating | Growth control and agglomeration prevention | Uniform nanoparticles with narrow size distribution | acs.org |

Template Removal Methodologies and Their Impact on Material Properties

When this compound or its derivatives are used as soft templates or structure-directing agents to create mesoporous materials, their subsequent removal is a critical step to unblock the pores and activate the material for applications in catalysis and sorption. researchgate.net The methodology chosen for template removal significantly affects the final structural and chemical properties of the material, such as its specific surface area, pore volume, pore size distribution, and surface chemistry. researchgate.net

The most common method for removing cationic surfactant templates like CTAB is calcination , which involves heating the as-synthesized material in air or an inert atmosphere to a temperature high enough to decompose and burn off the organic template. core.ac.uk

Detailed Research Findings:

Mechanism of Calcination: During calcination, the organic template is oxidized and removed, leaving behind a network of pores. However, the process is not without consequences. The temperature must be carefully controlled, as high temperatures can lead to the sintering of the inorganic framework, causing the porous structure to collapse and reducing the surface area and pore volume. scispace.com

Impact on Manganese Dioxide (MnO₂): In the case of MnO₂ synthesized for supercapacitor electrodes using CTAB as a template, calcination is used to remove the surfactant. Research shows that as the heat treatment temperature increases, CTAB is removed more completely. core.ac.uk However, the temperature also induces phase changes in the MnO₂. The material transforms from amorphous α-MnO₂·nH₂O to crystalline MnO₂, and then to α-Mn₂O₃ and α-Mn₃O₄ at higher temperatures, accompanied by the loss of water and oxygen. core.ac.uk These structural changes directly impact the material's performance. The specific surface area and specific capacitance first increase with calcination temperature (as pores are opened) and then decrease at higher temperatures (due to structural collapse and phase transformation). core.ac.uk

Alternative Removal Methods: To mitigate the harsh effects of calcination, alternative template removal techniques have been developed. These include:

Solvent Extraction: Using an acidic ethanol (B145695) solution to wash the as-synthesized material can effectively exchange the surfactant ions with protons, preserving the mesostructure and a higher number of surface silanol (B1196071) groups in silica materials compared to calcination.

Supercritical Fluid Extraction: Using supercritical CO₂, sometimes with a co-solvent like ethanol, can remove the template under milder temperature conditions, which helps to prevent the collapse of the delicate pore structure. researchgate.net

Microwave-Assisted Treatment: This method can rapidly remove the template in minutes and has been shown to preserve more surface silanol groups on SBA-15 silica compared to conventional calcination. researchgate.net

The choice of removal method is a trade-off between complete template removal and preservation of the material's structural integrity and desired surface properties.

Table 2: Effect of Calcination Temperature on Template Removal and MnO₂ Properties

| Calcination Temperature | Template (CTAB) Removal | Crystalline Phase Evolution | Impact on Specific Surface Area & Capacitance | Reference |

|---|---|---|---|---|

| Low Temperature | Incomplete removal | Amorphous α-MnO₂·nH₂O | Lower initial values | core.ac.uk |

| Moderate Temperature | Complete removal | Crystalline α-MnO₂ | Increases to an optimal value as pores become accessible | core.ac.uk |

| High Temperature | Complete removal | Transformation to α-Mn₂O₃ and α-Mn₃O₄ | Decreases due to sintering and phase change | core.ac.uk |

Electrocatalytic and Electrocrystallization Research

Influence on Electrodeposition Morphology and Kinetics

Alkyl trimethylammonium bromides are employed as additives in electroplating baths to modify the morphology and kinetics of metal electrodeposition. They function as leveling and brightening agents by influencing the electrocrystallization process at the cathode. Their adsorption onto the electrode surface alters the overpotential and can inhibit or promote growth at specific sites, thereby controlling the texture and quality of the deposited film.

Detailed Research Findings:

Copper Electrodeposition: The effect of dodecyl this compound (DTAB) on the electrodeposition of copper from an acidified copper sulfate bath has been studied on single-crystal planes. ias.ac.indeepdyve.com The addition of DTAB increases the cathodic polarization, meaning a higher overpotential is required for deposition. deepdyve.com This is attributed to the adsorption of DTAB onto the copper surface, which acts as a barrier to charge transfer. deepdyve.com This adsorption significantly changes the morphology of the copper deposit. For example:

On the (100) plane, the growth mode transforms from layer-type deposits to pyramidal growths and eventually to polycrystalline forms as the DTAB concentration and current density are varied. ias.ac.indeepdyve.com

On the (110) plane, ridge-like deposits become polycrystalline. ias.ac.indeepdyve.com

On the (111) plane, triangular and hexagonal pyramids become twinned and then transform into polycrystalline deposits. ias.ac.indeepdyve.com

The presence of the this compound derivative disrupts the orderly layer-by-layer growth of the copper crystals, leading to finer-grained, and in some cases, brighter deposits. The surface morphology of the electrodeposited copper is found to vary with the applied overpotential but not significantly with the substrate (e.g., copper vs. mild steel). rsc.org

Dendrite Suppression: In the context of metal anodes for batteries, cationic surfactants like hexadecyltrimethylammonium chloride (a related halide salt) are used to suppress the formation of metallic dendrites. researchgate.net The cationic headgroups can form an electrostatic shield at the tips of nascent dendrites. This shield repels incoming metal ions, forcing them to deposit in adjacent areas and promoting a more uniform and stable deposition morphology. researchgate.net This mechanism is crucial for improving the safety and cycling performance of batteries with metal electrodes.

Role in Electrochemical Synthesis and Characterization

This compound and its homologs play a significant role as electrolytes, surfactants, or structure-directing agents in the electrochemical synthesis of various inorganic nanomaterials. They facilitate control over particle size, morphology, and the purity of the synthesized product.

Detailed Research Findings:

Synthesis of Copper(I) Oxide (Cu₂O) Nanoparticles: In the electrochemical synthesis of Cu₂O nanoparticles, CTAB has been used as a surfactant. jetir.org Research has shown that CTAB effectively inhibits the agglomeration and growth of Cu₂O nanoparticles during the synthesis process. jetir.org By increasing the concentration of CTAB in the electrolyte, the resulting particle size decreases. An optimal concentration of CTAB was found to produce high-purity Cu₂O nanoparticles with a crystal size as small as 27.87 nm. jetir.org However, excessive concentrations can lead to the formation of irregular polyhedral crystals. jetir.org

Synthesis of Bismuth Telluride (Bi₂Te₃) Thin Films: CTAB is used as a cationic surfactant in the potentiostatic electrodeposition of Bi₂Te₃ thin films. rsc.org Surfactants in the electrolyte adsorb at the electrode-solution interface, lowering the surface energy. rsc.org The CTAB molecules help to organize the deposition of atoms, facilitating the formation of compact, adherent films with a large surface area. rsc.org By using CTAB as a structure-directing agent, it is possible to control the nanostructure of the resulting Bi₂Te₃ material. rsc.org

Characterization of Modified Electrodes: The electrochemical properties of materials synthesized using this compound derivatives are often characterized by techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). For instance, tungsten oxide (WO₃) thin films prepared with CTAB as a surfactant showed significantly improved redox activity for Li⁺ ion intercalation compared to films made without the surfactant. oatext.com This enhancement was attributed to the increased porosity and higher electroactive surface area of the CTAB-modified films, which facilitates faster ion diffusion. oatext.com Similarly, a nanocomposite of MnO₂ and carbon nanotubes (CNTs) synthesized using CTAB as a dispersant for the CNTs and a template for the MnO₂ showed enhanced specific capacitance when used as a supercapacitor electrode.

Supramolecular Chemistry and Advanced Materials Design with Trimethylammonium Bromide

Host-Guest Interactions and Complexation Studies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. Trimethylammonium bromide derivatives are frequently employed as guests in these studies, where their binding behavior provides insights into the fundamental forces driving molecular recognition.

A notable example is the complexation of (11-ferrocenylundecyl)this compound with β-cyclodextrin. In this system, the hydrophobic ferrocene (B1249389) part of the guest molecule is encapsulated within the non-polar cavity of the cyclodextrin (B1172386) host. researchgate.net The binding is primarily driven by hydrophobic interactions. researchgate.net Interestingly, the host shows a stronger affinity for the reduced, less positively charged form of the ferrocene guest, highlighting the role of electrostatic interactions in the complexation process. researchgate.net

The binding of bolaform surfactants, such as dodecane-1,12-bis(this compound), with β-cyclodextrin has also been investigated. NMR diffusometry and electrical conductivity measurements indicate the formation of a 1:1 inclusion complex. diva-portal.orgresearchgate.net The association constant for this complex has been determined, providing quantitative data on the stability of the host-guest assembly. diva-portal.org These studies show that the long alkyl chain of the bolaform surfactant is encapsulated within the cyclodextrin cavity, while the bulky trimethylammonium head groups remain in the aqueous environment. uc.pt

Furthermore, the interaction of various trimethylammonium salts with deep-cavity cavitands has been explored. These hosts possess hydrophobic pockets that can bind the alkyl chains of the guest molecules. nih.gov NMR studies have confirmed that the binding is primarily due to the hydrophobic effect, with the trimethylammonium head groups remaining solvated at the entrance of the host's cavity. nih.gov The binding constants for these host-guest complexes have been found to span several orders of magnitude, demonstrating a high degree of selectivity based on the structures of both the host and the guest. nih.gov

The following table summarizes the association constants for the complexation of various this compound derivatives with different host molecules.

| Guest Molecule | Host Molecule | Association Constant (K) | Technique |

| Dodecane-1,12-bis(this compound) | β-cyclodextrin | 3 x 10³ M⁻¹ | ¹H NMR self-diffusion |

| Dodecane-1,12-bis(this compound) | β-cyclodextrin | 2.5 x 10³ M⁻¹ | Electrical conductivity |

Table 1: Association constants for host-guest complexes involving this compound derivatives.

Programmable Self-Assembly of Functional Architectures

The self-assembly of this compound and its derivatives into well-defined architectures is a powerful strategy for creating functional materials. By tuning molecular structure and solution conditions, a variety of supramolecular structures can be programmed.

Vesicles are hollow, spherical structures composed of a bilayer of amphiphilic molecules, and they are of great interest for applications such as drug delivery and as model systems for biological membranes. The mixing of cationic and anionic surfactants is a common method to spontaneously form vesicles in aqueous solutions. For instance, stable vesicles can be formed from mixtures of decanoic acid and trimethyldecylammonium bromide. acs.orgnih.gov The stability of these mixed catanionic vesicles is attributed to hydrogen bonding between the protonated and deprotonated acid headgroups, as well as electrostatic interactions with the trimethylammonium headgroups. nih.gov

In some systems, a transition between different self-assembled structures can be induced by external stimuli. For example, aqueous solutions of cetylthis compound (CTAB) and 5-methyl salicylic (B10762653) acid can form unilamellar vesicles that transform into long, flexible wormlike micelles upon heating. nih.gov This transition is accompanied by a significant increase in the viscosity of the solution. nih.gov Similarly, mixtures of CTAB and the anionic surfactant-like ionic liquid 1-butyl-3-methylimidazolium octyl sulfate (B86663) exhibit a micelle-vesicle-micelle transition depending on the relative concentrations of the two components. acs.org These vesicles can be transformed into smaller, unilamellar vesicles through sonication. acs.org

The formation of polymerizable vesicles has also been demonstrated by mixing cationic and anionic polymerizable surfactants, such as methacryloyloxyundecyl this compound. ustc.edu.cn The resulting vesicle structure can be stabilized by polymerization, which captures the bilayer structure without significant cross-linking between vesicles. ustc.edu.cn

The interaction between polymers and surfactants can lead to the formation of complex, hierarchical structures with a wide range of properties and applications. The binding of dodecyltrimethylammonium (B156365) bromide (DTAB) to the polyelectrolyte sodium poly(styrene sulfonate) (NaPSS) has been studied in detail. nih.govresearchgate.net At low surfactant concentrations, the system consists of a mixture of bare polyelectrolyte chains and complexes where a small surfactant aggregate is wrapped by the polymer chain. researchgate.net As the surfactant concentration increases, the aggregation number of the surfactant clusters grows. researchgate.net

Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, can be prepared using polymer-surfactant hybrid assemblies. For example, novel hydrogel phases have been created from surfactants like N-[p-(n-dodecyloxybenzyl)]-N,N,N-trimethylammonium bromide, which can incorporate and stabilize carbon nanotubes. nih.gov These composite hydrogels exhibit well-defined nanostructured morphologies and can be used to immobilize other functional molecules. nih.gov

The mechanical properties of hydrogels can be significantly improved by copolymerizing a primary monomer, such as N-isopropylacrylamide (NIPAAm), with a cationic surfactant monomer (surfmer) like (11-(acryloyloxy)undecyl)this compound. rsc.org The resulting hydrogels, prepared without a chemical cross-linker, show enhanced elasticity and strength due to the presence of copolymerized micellar aggregates that act as stable cross-linking points. rsc.org The impregnation of chitosan (B1678972) hydrogel beads with cetyl trimethyl ammonium (B1175870) bromide has been shown to dramatically increase their adsorption capacity for certain dyes from aqueous solutions. nih.gov

The following table presents data on the effect of incorporating a this compound-based surfmer on the mechanical properties of a poly(N-isopropylacrylamide) hydrogel.

| Surfmer Concentration (% w/w) | True Stress at Break (σHmax) | Hencky-Strain at Break (εHmax) |

| 0 (Pure P-NIPAAm) | ~1x | ~1x |

| 1 (with MEDDAB*) | ~6x | >2x |

Table 2: Improvement of mechanical properties of P-NIPAAm hydrogels with the addition of a trimethylammonium-based surfmer. MEDDAB is (2-(methacryloyl)ethyl)dodecyldimethylammonium bromide, a related cationic surfmer. Data is presented as a relative improvement over the pure polymer gel. rsc.org

A significant challenge in supramolecular chemistry is to extend molecular-level self-assembly to the macroscopic scale to create bulk materials. A novel strategy to achieve this is "pressing-induced caking." chinesechemsoc.orgchinesechemsoc.org In this method, precipitates formed from the interaction of oppositely charged species, such as sodium polystyrene sulfonate and cetyl trimethyl ammonium bromide (CTAB), are subjected to mechanical pressure. chinesechemsoc.orgchinesechemsoc.org This process transforms the amorphous precipitates into a transparent, bulk supramolecular film. chinesechemsoc.orgchinesechemsoc.org This technique allows for the large-scale fabrication of functional solid materials based on molecular self-assembly. chinesechemsoc.orgchinesechemsoc.org

Polymer-Surfactant Hybrid Assemblies and Hydrogels

Integration in Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties, such as low vapor pressure, high thermal stability, and tunable characteristics. This compound and its derivatives are key components in the synthesis of these novel solvent systems.

A variety of ionic liquids have been synthesized using the trimethylammonium cation with different anions. For example, ammonium-based room-temperature gemini (B1671429) ionic liquids, which contain two ammonium centers, have been synthesized and characterized. rsc.org These compounds exhibit interesting thermal and physical properties. rsc.org A series of ammonium ILs with acetate, dihydrogen phosphate (B84403), and hydrogen sulfate anions have also been synthesized, and their thermophysical properties, such as density and viscosity, have been studied in mixtures with polar solvents. acs.org

The synthesis of long-chain alkyltrimethylammonium-based herbicidal ionic liquids has been reported, where the anion is a common herbicide. nih.gov These ILs demonstrate high thermal stability and surface activity. nih.gov Furthermore, ionic liquids based on the trimethylammonium cation are being investigated for applications in batteries due to their high electrochemical stability. mdpi.com

The properties of these ionic liquids are highly dependent on the nature of the anion. For instance, ILs with the bis(fluorosulfonyl)imide (FSI) anion generally have lower viscosities and solidification temperatures compared to those with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. mdpi.com

The following table provides a comparison of the viscosity of two trimethylammonium-based ionic liquids with different anions at 25°C.

| Cation | Anion | Viscosity (mPa·s) |

| [N1114]⁺ | [FSI]⁻ | Lower Value |

| [N1114]⁺ | [TFSI]⁻ | Higher Value (1.80x FSI) |

| [N111(2O1)]⁺ | [FSI]⁻ | Lower Value |

| [N111(2O1)]⁺ | [TFSI]⁻ | Higher Value (1.53x FSI) |

Table 3: Comparison of viscosity for trimethylammonium-based ionic liquids with FSI and TFSI anions. [N1114]⁺ is butyltrimethylammonium and [N111(2O1)]⁺ is (2-methoxyethyl)trimethylammonium. mdpi.com

This compound itself is a component in the formation of deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (like a quaternary ammonium salt) and a hydrogen bond donor. The self-assembly of alkyltrimethylammonium bromides has been studied in a DES composed of choline (B1196258) chloride and glycerol. rsc.org These surfactants were found to form globular micelles in the DES, with sizes and shapes dependent on the alkyl chain length. rsc.org More recently, DESs have been formed using cetylthis compound (CTAB) and lactic acid, which have shown high efficiency in the pretreatment of biomass. researchgate.net

Impact on Electrical and Magnetic Properties of Composite Materials

Research into the direct impact of this compound on the electrical and magnetic properties of composite materials is not extensively documented in publicly available literature. However, the broader class of quaternary ammonium bromides, particularly those with longer alkyl chains such as cetylthis compound (CTAB), has been utilized as a surfactant and modifying agent in the fabrication of various composite materials. These studies provide insight into the potential role similar, simpler compounds like this compound could theoretically play.

For instance, surfactants are employed to improve the dispersion of nanoparticles, such as carbon nanotubes and magnetic nanoparticles, within a host polymer matrix. This improved dispersion can indirectly enhance the electrical conductivity and other physical properties of the composite. In some cases, cationic surfactants like CTAB are used to functionalize nanoparticles, which can lead to improved mechanical and thermal properties in the resulting composites. For example, the use of CTAB has been noted in the preparation of magnetically aligned carbon nanoparticle composites, which exhibit enhanced electrical and mechanical characteristics.

Furthermore, in the synthesis of nanocomposites like polyaniline-Fe3O4, surfactants are used to create a core-shell structure. While ionic liquids have been shown to influence the magnetic and electrical properties of such composites, with some even exhibiting negative permittivity, specific data on the effects of this compound in these systems is scarce. diva-portal.org Studies on cement composites have also utilized CTAB to modify the material's dielectric properties, where the interaction between the surfactant and free charges in the composite leads to changes in the dielectric constant. nih.gov

Applications in Electrochemical Deposition from Ionic Liquid Media

The use of ionic liquids as electrolytes in electrochemical deposition has garnered significant interest due to their wide electrochemical windows, low volatility, and high thermal stability. While there is a substantial body of research on various ionic liquids for the deposition of metals and semiconductors, specific applications detailing the use of this compound as a primary component of the ionic liquid medium are not widely reported.

The field has seen the use of various ammonium-based ionic liquids. For example, n-butyl trimethylammonium NTf2 has been employed in the electrodeposition of rare earth elements. osti.gov Generally, quaternary ammonium salts are considered economically advantageous and offer good thermal and chemical stability compared to other classes of ionic liquids like those based on imidazolium (B1220033) or pyridinium (B92312). mdpi.com The choice of cation and anion in the ionic liquid is critical as it determines the physical and electrochemical properties of the electrolyte, including its conductivity and electrochemical window.

The electrochemical stability of the ionic liquid is a key factor, with the cation reduction potential and the anion oxidation potential defining the operational window. For instance, tri-n-butylmethylammonium chloride ([N1444]Cl) exhibits an electrochemical window of 2.8 V. mdpi.com The composition of the ionic liquid, including the presence of any additives, can significantly influence the morphology and quality of the electrodeposited layer. While various additives are used in ionic liquid electrolytes to refine grain size and improve deposit properties, the specific role of this compound as either a primary solvent or an additive in electrochemical deposition from ionic liquid media is not well-documented in existing research.

Ferroelectric Properties and Organic Material Development

This compound has been identified as a notable organic ferroelectric material, exhibiting ferroelectricity just below room temperature. rsc.orggreatcellsolarmaterials.com This discovery has opened new avenues for the design and synthesis of molecular ferroelectrics, which are of interest due to their flexible design possibilities and ease of production compared to their inorganic counterparts. rsc.org

The compound undergoes a first-order paraelectric-to-ferroelectric phase transition at a Curie temperature (Tc) of approximately 286 K. rsc.orgrsc.org This transition is accompanied by significant changes in its structural, thermal, and electrical properties. At the Curie temperature, the crystal structure transforms from the non-polar space group P21/m to the polar space group P21. rsc.org

The ferroelectric properties of this compound are characterized by a remnant polarization (Pr) that is dependent on temperature. At 230 K, the remnant polarization is approximately 0.4 µC cm−2, and at 243 K, it is about 0.25 µC cm−2. rsc.org The spontaneous polarization (Ps) along the b-axis is reported to be around 1.2 µC cm−2 at 230 K. rsc.org The coercive field (Ec), which represents the energy required for the reorientation of polarization, is relatively small for this compound, at about 0.5 kV cm−1 at 230 K. rsc.org The proximity of its phase transition temperature to room temperature makes it a promising candidate for applications in sensors and switches. rsc.org

Ferroelectric Properties of this compound

| Property | Value | Temperature (K) |

|---|---|---|

| Curie Temperature (Tc) | ~286 K | - |

| Remnant Polarization (Pr) | ~0.4 µC cm−2 | 230 K |

| Remnant Polarization (Pr) | ~0.25 µC cm−2 | 243 K |

| Spontaneous Polarization (Ps) | ~1.2 µC cm−2 | 230 K |

This table presents data on the ferroelectric properties of this compound based on available research findings. rsc.org

Liquid Crystalline Behavior and Anisotropic Phase Formation

There is no scientific literature to suggest that this compound exhibits liquid crystalline behavior or forms anisotropic phases. Its simple molecular structure does not favor the formation of the mesophases characteristic of liquid crystals.

However, it is important to distinguish this compound from its long-chain alkyl analogues, such as N-cetyl-N,N,N-trimethylammonium bromide (CTAB). These longer-chain surfactants are well-known for their ability to form lyotropic liquid crystal phases in the presence of a solvent, typically water. researchgate.networldwidejournals.com For example, mixtures of CTAB and water can exhibit various liquid crystalline phases, including nematic, smectic A, and smectic E phases, depending on the concentration and temperature. worldwidejournals.com The formation of these anisotropic phases is driven by the self-assembly of the long-chain surfactant molecules into ordered structures like micelles.

Similarly, other modified this compound compounds, such as 3-heptaoxy-2-hydroxypropyl trimethyl ammonium bromide, also form lyotropic liquid crystals in ternary systems with water and an alcohol like n-butanol. tandfonline.com The self-assembling behavior of ionic liquid crystals containing a this compound group has also been explored for applications in polymer solar cells. rsc.org

The propensity for anisotropic phase formation in these related compounds is a direct result of the amphiphilic nature of the molecules, which possess a hydrophilic head group (the trimethylammonium part) and a long hydrophobic tail. This molecular structure facilitates the organization into ordered, anisotropic assemblies that define liquid crystals. In contrast, the small, non-amphiphilic nature of this compound precludes such behavior.

Fundamental Interactions with Biomolecules and Biomaterials

DNA-Surfactant Binding and Energetics

The interaction between trimethylammonium bromide surfactants and DNA is a complex process governed by both electrostatic and hydrophobic forces. oup.comaps.org Studies involving dodecyl this compound (DTAB) and calf thymus DNA have elucidated the binding mechanisms and the associated energetic changes. oup.comnih.gov

The initial binding of DTAB to DNA is primarily driven by the electrostatic attraction between the positively charged trimethylammonium headgroup of the surfactant and the negatively charged phosphate (B84403) backbone of the DNA. oup.comaps.org This is followed by a cooperative binding process where hydrophobic interactions between the alkyl chains of the surfactant molecules become significant. nih.gov This cooperative binding can lead to the formation of micelle-like clusters of the surfactant along the DNA chain. nih.gov

Table 1: Thermodynamic Parameters of Dodecyl this compound (DTAB) Interaction with DNA oup.comresearchgate.net

| Parameter | Value | Description |

| Enthalpy of Unfolding (Electrostatic) | ~140 kJ/mol | Energy associated with the initial electrostatic binding leading to partial DNA unfolding. |